ter14687

PKCθ translocation non-catalytic inhibition T-cell receptor signaling

TER14687 (CAS 16931-84-3) is a small-molecule inhibitor of protein kinase C theta (PKCθ) that acts through a non-catalytic mechanism—blocking stimulus-induced translocation of PKCθ to the particulate fraction and disrupting its cognate interaction with the scaffolding protein fyn, rather than competing at the ATP-binding site. Chemically, it is 2-[(dimethylamino)methyl]-2,3-dihydro-1H-inden-1-one hydrochloride (also designated DMINDO), with a molecular formula of C12H16ClNO and a molecular weight of 225.71.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 16931-84-3
Cat. No. B1583876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameter14687
CAS16931-84-3
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCN(C)CC1CC2=CC=CC=C2C1=O.Cl
InChIInChI=1S/C12H15NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h3-6,10H,7-8H2,1-2H3;1H
InChIKeyMDMDVFGTTVMMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TER14687 (CAS 16931-84-3) Procurement Guide: PKCθ Translocation Inhibitor for T-Cell Immunology Research


TER14687 (CAS 16931-84-3) is a small-molecule inhibitor of protein kinase C theta (PKCθ) that acts through a non-catalytic mechanism—blocking stimulus-induced translocation of PKCθ to the particulate fraction and disrupting its cognate interaction with the scaffolding protein fyn, rather than competing at the ATP-binding site [1]. Chemically, it is 2-[(dimethylamino)methyl]-2,3-dihydro-1H-inden-1-one hydrochloride (also designated DMINDO), with a molecular formula of C12H16ClNO and a molecular weight of 225.71 [2]. Its unique indenone core distinguishes it structurally from maleimide-based, pyrazolopyridine, and natural polyphenol PKC inhibitors, making it a specialized reagent for dissecting PKCθ-dependent signaling pathways in T-cell biology [1].

TER14687 (CAS 16931-84-3): Why Generic PKC Inhibitor Substitution Fails


Indiscriminate substitution of TER14687 with ATP-competitive pan-PKC inhibitors (e.g., sotrastaurin) or broad-spectrum PKC tool compounds (e.g., rottlerin, Gö6983) is scientifically invalid because TER14687 does not inhibit PKC catalytic activity in vitro [1]. Instead, it operates upstream by preventing stimulus-dependent translocation of PKCθ and by disrupting the PKCθ-V1–fyn protein–protein interaction, a mechanism orthogonal to kinase domain inhibition [1]. Furthermore, TER14687 exhibits a functionally distinct cytokine suppression profile—preferentially inhibiting IL-4 secretion and T-cell proliferation while sparing IFN-γ production—a pattern not recapitulated by catalytic-site inhibitors that typically produce broad, non-discriminant suppression of T-cell effector cytokines [1]. This mechanistic and functional divergence means that substituting another PKCθ inhibitor will answer a different biological question and may yield misleading conclusions in studies of PKCθ scaffolding functions or Th2-biased immune responses.

TER14687 (CAS 16931-84-3) Quantitative Comparative Evidence: Six Dimensions of Differentiation


Mechanism of Action: Translocation Blockade vs. ATP-Competitive Kinase Inhibition

TER14687 inhibits PKCθ by blocking its stimulus-induced translocation from the cytoplasm to the particulate (membrane) fraction, a mechanism fundamentally distinct from ATP-competitive inhibitors such as sotrastaurin (AEB071) that bind the kinase catalytic domain. In Western blot subcellular fractionation studies using T-cells stimulated with either OKT3 antibody or PMA/PHA, pre-incubation with 20 µM TER14687 inhibited PKCθ translocation to the particulate fraction, while PKCβ translocation served as an internal negative control showing no effect [1]. Critically, the patent explicitly states that TER14687 'does not inhibit PKC catalytic activity in vitro, nor does it inhibit tyrosine kinase catalytic activity' [1]. By contrast, sotrastaurin is a potent ATP-competitive pan-PKC inhibitor with a Ki of 0.22–0.95 nM for PKCθ and inhibits the catalytic activity of multiple PKC isoforms (α, β1, δ, ε, η, θ) at low nanomolar concentrations [2]. This mechanistic dichotomy means the two compounds interrogate entirely different aspects of PKCθ biology: scaffolding/localization versus phosphorylation activity.

PKCθ translocation non-catalytic inhibition T-cell receptor signaling kinase scaffolding

PKC Isozyme Selectivity: TER14687 Sparing of Non-θ Isoforms vs. Rottlerin and Pan-PKC Inhibitors

TER14687 demonstrates a high degree of functional selectivity for PKCθ over other PKC isozymes in cellular contexts. According to vendor technical documentation citing the original patent characterization, TER14687 'has no effect on other PKC isozymes in Jurkat or normal T cells' [1]. This contrasts sharply with rottlerin—a widely used PKC tool compound often cited as 'PKCδ/θ-selective'—which in fact inhibits PKCα, PKCβ, and PKCγ at IC50 values of 30–42 µM, and PKCε, PKCη, PKCζ at 80–100 µM, in addition to its activity against PKCδ (IC50 3–6 µM) and PKCθ . Similarly, sotrastaurin is a deliberate pan-PKC inhibitor with IC50 values ≤6.2 nM across six PKC isozymes . The isozyme-wide inactivity of TER14687 is particularly significant given that PKCα and PKCδ are ubiquitously expressed and regulate processes including cell proliferation, apoptosis, and cytoskeletal dynamics; their co-inhibition by rottlerin or sotrastaurin introduces confounding variables absent with TER14687.

PKC isoform selectivity off-target kinase activity PKCδ PKCα

Cytokine Suppression Profile: Preferential IL-4 and Proliferation Inhibition with IFN-γ Sparing

TER14687 exhibits a functionally discriminatory cytokine suppression profile that no other PKCθ-targeting compound has been reported to replicate. In the human TH-2-like T-cell line TT7.5 stimulated via plate-bound OKT3 (10 µg/mL), TER14687 administered during activation 'inhibits the production of IL-4, but not the induced production of interferon-gamma' [1]. The patent further states that 'TER14687 has preferential inhibition of proliferation and IL4 secretion in T-cells, stimulated with antibody to T-cell receptor, as compared to IFN-gamma secretion' [1]. This pattern was reproduced in the independent TH-2-like T-cell line TT3.6. In contrast, sotrastaurin broadly abrogates multiple markers of early T-cell activation—including IL-2 secretion, IFN-γ, and CD25 expression—at low nanomolar concentrations without reported cytokine selectivity . Similarly, rottlerin inhibits HIV-1 replication in T-cells with IC50 values of 2.2–5.2 µM but does not demonstrate IL-4/IFN-γ discrimination [2]. The TER14687 profile is mechanistically consistent with disruption of a PKCθ scaffolding function specifically required for Th2-polarized cytokine programs while leaving Th1-associated IFN-γ machinery intact.

Th2 cytokine bias IL-4 IFN-γ T-cell proliferation allergic inflammation model

PKCθ–Fyn Protein–Protein Interaction Disruption: TER14687 Potency in Biochemical Binding Assays

TER14687 disrupts the specific protein–protein interaction between the V1 regulatory domain of PKCθ and the tyrosine kinase fyn, a cognate binding partner implicated in TCR signal transduction. In an MBP-fyn overlay assay, TER14687 at 10 µM 'largely abolished binding' of recombinant PKCθ to immobilized fyn [1]. In an orthogonal yeast two-hybrid system, TER14687 markedly diminished PKCθ-V1 binding to fyn, as well as to clone 2-10 and 2-32 cognate proteins, while showing no effect on a control Tal1/E2A two-hybrid interaction, confirming specificity [1]. This mode of action—targeting a regulatory protein–protein interface rather than the kinase active site—is not shared by any commercially available PKC inhibitor including sotrastaurin, rottlerin, PKC-theta inhibitor (compound 20, IC50 = 18 nM), or clinical-stage pyrazolopyridine PKCθ inhibitors, all of which act through ATP-competitive or allosteric kinase domain mechanisms [2]. TER14687 therefore represents a unique chemical probe for studying PKCθ scaffolding biology.

PKCθ-fyn interaction protein–protein interaction inhibitor yeast two-hybrid cognate binding disruption

Cellular Potency in PBMC IL-2 Suppression: TER14687 vs. Next-Generation PKCθ Inhibitors

In a human PBMC functional assay measuring IL-2 suppression as a downstream readout of PKCθ inhibition, TER14687 exhibits an IC50 of 170 nM after 24 hours of stimulation, quantified by bead-based FLISA [1]. This positions TER14687 as a moderately potent cellular PKCθ inhibitor. For context, sotrastaurin (AEB071) inhibits IL-2 production in anti-CD3/CD28-stimulated Jurkat T-cells with an IC50 of approximately 81–87 nM [2], while the more modern pyrazolopyridine-based PKCθ inhibitors reported by Collier et al. (2019) achieve PBMC IL-2 IC50 values in the low nanomolar range (e.g., 4.2 nM for selected cyclobutane analogs) [3]. The research-grade PKC-theta inhibitor (compound 20) inhibits PKCθ biochemically at 18 nM but its cellular IL-2 IC50 is reported as 0.21 µM (210 nM) in anti-CD3/CD28-stimulated PBMCs, comparable to TER14687 . TER14687 therefore offers competitive cellular potency in the sub-micromolar range while providing the unique mechanistic advantages of translocation/PPI inhibition not offered by more potent catalytic-site inhibitors.

PBMC IL-2 assay T-cell functional assay cellular potency PKCθ inhibitor benchmarking

Structural Uniqueness: Indenone Core as a Differentiating Scaffold for Medicinal Chemistry

TER14687 possesses an indenone (2,3-dihydro-1H-inden-1-one) core with a dimethylaminomethyl substituent at the 2-position, a chemotype absent from all other major PKCθ inhibitor classes [1]. The clinically developed PKC inhibitor sotrastaurin is built on a maleimide scaffold [2]; rottlerin is a polyphenol natural product (mallotoxin) ; next-generation selective PKCθ inhibitors are predominantly pyrazolopyridine-based or macrocyclic [3]; and PKC-theta inhibitor (compound 20) is a 2,4-diamino-5-nitropyrimidine derivative [4]. The indenone core of TER14687 has been leveraged in patent literature as a privileged scaffold for developing beta-aminoketone prodrugs that act as selective irreversible inhibitors of type-1 methionine aminopeptidases, demonstrating additional chemical biology applications beyond PKCθ [5]. This structural divergence has practical procurement implications: TER14687 cannot be replaced by any other PKCθ inhibitor if the research objective involves structure–activity relationship (SAR) studies around the indenone chemotype, or if the experimental system has shown off-target liabilities with maleimide, polyphenol, or pyrazolopyridine scaffolds.

indenone scaffold medicinal chemistry lead kinase inhibitor chemotype structure-based differentiation

TER14687 (CAS 16931-84-3): Best-Fit Research and Industrial Application Scenarios


Th2-Biased Immunological Research: Dissecting IL-4-Dependent Pathways Without IFN-γ Confounding

In experimental models of allergic inflammation, asthma, and atopic dermatitis where Th2 cytokine programs (IL-4, IL-5, IL-13) drive pathogenesis, TER14687 is uniquely suited for selectively suppressing the IL-4 axis while preserving IFN-γ-mediated Th1 responses. As demonstrated in the TT7.5 and TT3.6 human T-cell line models, TER14687 inhibits OKT3-induced IL-4 production and proliferation without reducing IFN-γ secretion [1]. This profile cannot be achieved with sotrastaurin or rottlerin, which produce broad-spectrum suppression of T-cell effector functions. Researchers studying Th1/Th2 balance, IgE class switching, or eosinophil biology should select TER14687 when experimental design requires PKCθ-dependent IL-4 blockade without confounding Th1 suppression.

PKCθ Scaffolding and Translocation Mechanism Studies

For research programs focused on PKCθ regulatory domain biology—specifically the V1 domain interaction with fyn and the mechanism of stimulus-dependent translocation—TER14687 is the only commercially available chemical probe that targets these non-catalytic functions. Its demonstrated activity includes blocking PKCθ translocation to the particulate fraction at 20 µM [1], abolishing PKCθ–fyn protein–protein interaction at 10 µM [1], and functioning in yeast two-hybrid systems for identifying additional PKCθ cognate binding partners [1]. ATP-competitive inhibitors such as sotrastaurin and pyrazolopyridine compounds cannot substitute for TER14687 in these applications because they target the kinase domain and do not disrupt PKCθ scaffolding interactions. This application is particularly relevant for laboratories investigating the non-enzymatic functions of PKCθ in immunological synapse formation and TCR signalosome assembly.

HIV Latency Reversal Research: PKCθ-Dependent NF-κB Activation Studies

TER14687 has been employed as a reference PKCθ inhibitor in HIV latency research to dissect the contribution of novel PKC isoforms to prostratin-induced NF-κB activation and latent HIV provirus reactivation. In the J-Lat T-cell model of HIV latency, TER14687 was used at 100 nM to pre-treat cells prior to prostratin stimulation, alongside Gö6983, Gö6976, and Gö6850 [2]. The study demonstrated that novel PKC isoforms (including PKCθ) play a prominent role in prostratin-mediated latency reversal [2]. TER14687's specific targeting of PKCθ translocation without inhibiting PKC catalytic activity makes it a valuable tool for distinguishing PKCθ-specific contributions from those of other novel PKC isoforms in the NF-κB activation cascade, particularly in the context of 'shock-and-kill' HIV eradication strategies.

Assay Standard for PKCθ–Cognate Interaction Screening Campaigns

The foundational patent for TER14687 (US 6,054,286) explicitly designates TER14687, along with TER10311 and TER17210, as reference standards for screening assays that measure the effect of candidate compounds on PKCθ interaction with cognate binding proteins such as fyn, fyn-3, fyn-2, 2-10, and 2-32 [1]. TER14687 is the preferred standard for these screens because its mechanism of action—disruption of PKCθ–cognate protein–protein interaction—directly validates the assay readout. Procurement of TER14687 for this application is essential for pharmaceutical and biotechnology laboratories implementing the patented screening methodology to identify next-generation immunomodulatory agents. The compound's well-characterized activity in both biochemical overlay assays and yeast two-hybrid systems provides a robust positive control for assay qualification and inter-laboratory data standardization.

Quote Request

Request a Quote for ter14687

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.